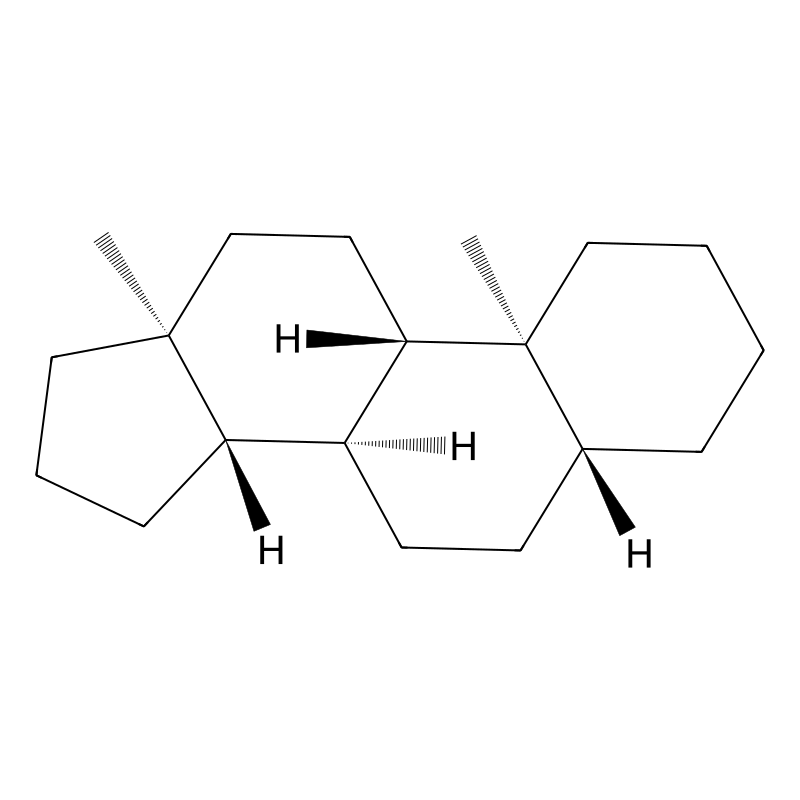

5alpha-Androstane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5alpha-Androstane is the fully saturated C19 steroid hydrocarbon featuring a trans-fused A/B ring system, which imparts a characteristically flat and rigid molecular structure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPoWZVhASw_7msKzf9LH7hJtdfHejCRILBSAoxvf54tyzDYMmenAO_yLSbxiFlsIXYZd5z9EYQtiup6wumAT5rCxfV2BbqP2IwXF4CfCS__x_CvUqR1Jw6rxQkDSyUsZjSWGM%3D)] Unlike its parent compound testosterone or its metabolites, 5alpha-Androstane lacks oxygenated functional groups, rendering it biologically inert in most androgenic pathways. This makes it a critical procurement choice as a non-hormonal, metabolically stable steroid backbone for synthetic derivatization and an essential negative control or reference standard in analytical and biological assays where the influence of a steroid's core geometry, separate from its hormonal activity, is under investigation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)]

Substituting 5alpha-Androstane with its stereoisomer, 5beta-Androstane (etiocholane), is unsuitable for most applications due to fundamental differences in molecular shape; the trans-fusion of the A/B rings in the 5-alpha isomer results in a planar structure, whereas the cis-fusion in the 5-beta isomer creates a significantly bent molecule.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)] This geometric distinction critically alters crystal packing, melting point, and chromatographic behavior, making them easily separable and functionally distinct.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)] Using functionalized analogs like androsterone or unsaturated precursors like testosterone introduces reactive hydroxyl/keto groups and hormonal activity, fundamentally compromising applications that require a chemically inert and non-biologically active steroid scaffold for use as a negative control or a stable synthetic starting material.

Superior Thermal Stability Over its 5-beta Stereoisomer

The planar geometry of 5alpha-Androstane, resulting from its trans-fused A/B rings, allows for more efficient crystal lattice packing compared to the bent structure of its 5beta-Androstane isomer. This leads to a distinct and higher melting point, a critical parameter for processability and thermal applications. The reported melting point for 5alpha-Androstane is 48-50°C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0EWK6jT2eddpgwllDvncwsv84RBiDCSUDcS8lEC5uUIEnNIFrvXwDekAZbUhkYx5TO9dG8_NrwvqswkinwImEzClI6LE1cf15zH6quTegNxh87bijqDCQuQLgVz51Xpt7sqV2Ni0k6n5J63I%3D)]

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 48-50 °C |

| Comparator Or Baseline | 5beta-Androstane: 32-34 °C |

| Quantified Difference | ~16 °C higher than 5beta-Androstane |

| Conditions | Standard atmospheric pressure. |

This significant difference in melting point is a key differentiator for material selection in applications requiring specific thermal properties or for ensuring phase purity during synthesis and formulation.

Baseline Chromatographic Resolution for Isomer-Specific Assays

In analytical settings, the structural difference between 5alpha- and 5beta-androstane isomers is leveraged for their complete separation. Gas chromatography (GC) methods reliably resolve metabolites of the 5-alpha and 5-beta series, establishing 5alpha-Androstane as an essential, distinct reference standard.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkVi52sU7X4Dhv3kfHrqqVldT3_LfjO8Rn7CHjuMNAP2LGhl-ttEOF2INb-Tat83Le1pMmVdSQVHPCcoxYcnzPz0YD5u6h6Cc-wfVdXHRFPP0ZH14eaa2S25w9jKscYMbs8ls%3D)] The ability to achieve baseline separation is fundamental for the accurate quantification of steroid metabolic pathways where the ratio of 5-alpha to 5-beta products is diagnostically significant.

| Evidence Dimension | Chromatographic Resolvability |

| Target Compound Data | Serves as a distinct, resolvable peak in GC-MS |

| Comparator Or Baseline | 5beta-Androstane and related metabolites, which elute at different retention times |

| Quantified Difference | Sufficiently different retention times to allow for baseline separation and individual quantification |

| Conditions | Capillary gas chromatography-mass spectrometry (GC-MS) analysis of steroid profiles. |

For any laboratory performing steroid profiling or metabolomics, procuring the pure 5alpha-Androstane isomer is non-negotiable for use as a reference standard to ensure accurate peak identification and quantification.

Established Biological Inertness for Use as a Non-Hormonal Control

Unlike testosterone and its potent metabolite 5alpha-dihydrotestosterone (DHT), the saturated hydrocarbon 5alpha-Androstane lacks the functional groups necessary for significant binding to the androgen receptor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPoWZVhASw_7msKzf9LH7hJtdfHejCRILBSAoxvf54tyzDYMmenAO_yLSbxiFlsIXYZd5z9EYQtiup6wumAT5rCxfV2BbqP2IwXF4CfCS__x_CvUqR1Jw6rxQkDSyUsZjSWGM%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnkOld5abefy7R6xs2OfMLoJ7pX8VBjh92jNB0fj2tnfMLXK-K2SgRShQx2Y1ckjSWwx_0kdKyfKB1qSFA9tAObuOXMC_Gjc3JEmnExW8pN4jPZMvSWjNcEGwrj_DaL-wPrA%3D%3D)] While DHT binds with high affinity, and testosterone binds effectively, 5alpha-Androstane serves as an ideal negative control. Its use allows researchers to confirm that an observed biological effect is specifically due to androgen receptor activation by an active ligand, rather than a non-specific effect of the steroid core structure.

| Evidence Dimension | Relative Androgen Receptor Binding Affinity |

| Target Compound Data | Negligible / Not reported as an active binder |

| Comparator Or Baseline | 5alpha-Dihydrotestosterone (DHT) is a high-affinity ligand; Testosterone is a moderate-to-high affinity ligand. |

| Quantified Difference | Functionally inactive at the androgen receptor compared to hormonally active steroids. |

| Conditions | In vitro receptor binding assays. |

Procuring 5alpha-Androstane is essential for validating the specificity of androgenic responses in cellular and molecular biology experiments, preventing misinterpretation of data.

Analytical Reference Standard in Steroid Metabolomics

As a certified reference material for the unambiguous identification and quantification of the 5-alpha steroid backbone in complex biological matrices via GC-MS or LC-MS.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)] Its distinct retention time relative to its 5-beta isomer and other metabolites makes it indispensable for clinical and forensic assays monitoring steroid metabolism.

Negative Control for In Vitro and In Vivo Androgen Studies

For use as a non-androgenic control to differentiate specific androgen receptor-mediated events from non-specific effects of the steroidal structure in cell culture or animal models.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHo-YfodvuAtks-MwMKiOkqsv9ogcSEyYUO-XGZdsBmTqBw9VNlV2cL6W0bDRUzstymmw0I79pFT4KX5ZtrX8PXPTNKT6qyekg8YfUJoSy6pA3y305Sn0UOhQhiAyQrKSQZbQpdJuEFIZ8Q2nvqmdNE)] Its structural similarity but functional inertness provides the rigor needed to validate findings in endocrinology and cancer research.

Scaffold for Synthesis of Non-Hormonal Steroidal Derivatives

As a stable, non-metabolizable starting material for the synthesis of novel steroidal compounds where the rigid, planar scaffold is desired for structural purposes (e.g., in materials science or supramolecular chemistry) without introducing confounding hormonal activity.